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Abstract
ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of

the metabotropic glutamate receptor 7 (mGlu7).[1][2] As a member of the Group III mGlu

receptors, mGlu7 is a G-protein coupled receptor that plays a crucial role in the modulation of

synaptic transmission and neuronal excitability. The unique pharmacological profile of

ADX71743 makes it a valuable tool for investigating the physiological and pathological roles of

mGlu7 and a potential therapeutic agent for neurological and psychiatric disorders, particularly

anxiety. This technical guide provides an in-depth overview of the chemical properties,

mechanism of action, and pharmacological characteristics of ADX71743, supported by

experimental data and protocols.

Chemical Properties and IUPAC Name
ADX71743 is a synthetic organic compound with the following IUPAC name: (+)-6-(2,4-

dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one.[1][2] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(+)-6-(2,4-dimethylphenyl)-2-

ethyl-6,7-

dihydrobenzo[d]oxazol-4(5H)-

one

[1]

Synonyms ADX-71743

Molecular Formula C17H19NO2

Molecular Weight 269.34 g/mol

CAS Number 1431641-29-0

PubChem CID 53391766

Solubility Soluble in DMSO and ethanol

Storage Store at -20°C

Mechanism of Action: Negative Allosteric
Modulation of mGlu7
ADX71743 exerts its pharmacological effects by acting as a negative allosteric modulator of the

mGlu7 receptor. Unlike orthosteric antagonists that directly block the glutamate binding site,

ADX71743 binds to a distinct allosteric site on the receptor. This binding event induces a

conformational change in the receptor that reduces its affinity for the endogenous agonist,

glutamate, and/or decreases the efficacy of G-protein coupling and subsequent intracellular

signaling.

The mGlu7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

inhibitory G-protein, Gi/o. Activation of the mGlu7 receptor by glutamate leads to the inhibition

of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By

negatively modulating the receptor, ADX71743 attenuates this inhibitory effect, leading to a

disinhibition of adenylyl cyclase and a relative increase in cAMP levels.

The signaling pathway is illustrated in the diagram below:
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ADX71743 inhibits mGlu7 signaling, reducing the inhibition of adenylyl cyclase.

In Vitro Pharmacology
The in vitro activity of ADX71743 has been characterized in various cell-based assays. It

demonstrates high potency and selectivity for the mGlu7 receptor.

Potency and Selectivity
Assay Species IC50 Reference

L-AP4-induced Ca2+

mobilization
Human 63 ± 2 nM

L-AP4-induced Ca2+

mobilization
Rat 88 ± 9 nM

Glutamate-induced

response
- 22 nM

L-AP4-induced

response
- 125 nM

General mGlu7

inhibition
- 300 nM
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ADX71743 displays negligible activity at other mGlu receptor subtypes, highlighting its

selectivity for mGlu7.

Experimental Protocol: FLIPR-based Intracellular Ca2+
Mobilization Assay
A common method to assess the potency of mGlu7 modulators is the Fluorometric Imaging

Plate Reader (FLIPR) assay in HEK293 cells stably expressing the recombinant human or rat

mGlu7 receptor.

Methodology:

Cell Culture: HEK293 cells stably expressing the mGlu7 receptor are cultured in appropriate

media and seeded into 96-well plates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for

a specified time at 37°C.

Compound Addition: ADX71743 is added at various concentrations to the cell plates and

incubated.

Agonist Stimulation: An EC80 concentration of the mGlu7 agonist, L-2-amino-4-

phosphonobutyric acid (L-AP4), is added to stimulate the receptor.

Signal Detection: Changes in intracellular calcium levels are measured as fluorescence

intensity using a FLIPR instrument.

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a

four-parameter logistic equation.
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FLIPR Assay Workflow
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Workflow for determining the in vitro potency of ADX71743.

In Vivo Pharmacology
ADX71743 is brain-penetrant and has demonstrated anxiolytic-like effects in various rodent

models of anxiety.

Pharmacokinetic Properties
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Species Dose (s.c.) T1/2 (h) Cmax (ng/mL) Reference

Mouse 12.5 mg/kg 0.68 1380

Mouse 100 mg/kg 0.40 12766

Rat 100 mg/kg 1.5 16800

ADX71743 is bioavailable after subcutaneous administration and effectively penetrates the

blood-brain barrier.

Behavioral Effects
ADX71743 has been evaluated in several behavioral paradigms:

Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents. ADX71743
increases the time spent in the open arms of the maze, indicative of an anxiolytic effect.

Marble Burying Test: In this model, a reduction in the number of marbles buried is interpreted

as an anxiolytic-like response. ADX71743 dose-dependently reduces marble-burying

behavior.

Locomotor Activity: ADX71743 does not impair locomotor activity at effective doses,

suggesting a lack of sedative side effects.

However, the compound was found to be inactive in models of psychosis and depression, such

as the amphetamine-induced hyperactivity test and the forced swim test, respectively.

Experimental Protocol: Elevated Plus Maze Test
The elevated plus maze is a widely used behavioral assay to screen for anxiolytic or

anxiogenic properties of drugs.

Methodology:

Apparatus: The maze consists of two open arms and two closed arms, elevated from the

floor.
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Acclimation: Animals are habituated to the testing room for at least one hour before the

experiment.

Drug Administration: ADX71743 or vehicle is administered (e.g., subcutaneously) at a

specified time before the test.

Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and

allowed to explore for a set duration (e.g., 5 minutes).

Data Collection: The time spent in and the number of entries into the open and closed arms

are recorded using an automated tracking system.

Data Analysis: An increase in the percentage of time spent in the open arms and the number

of open arm entries are indicative of an anxiolytic effect.

Elevated Plus Maze Experimental Workflow

Acclimate rodents
to testing room

Administer ADX71743
or vehicle

Place animal in
center of elevated plus maze

Record behavior for
5 minutes

Analyze time spent and
entries into open/closed arms
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Click to download full resolution via product page

A typical workflow for the elevated plus-maze test.

Conclusion
ADX71743 is a well-characterized negative allosteric modulator of the mGlu7 receptor with a

promising anxiolytic-like profile in preclinical models. Its high potency, selectivity, and brain

penetrance make it an invaluable research tool for elucidating the complex roles of mGlu7 in

the central nervous system. Further investigation into the therapeutic potential of ADX71743
and other mGlu7 NAMs is warranted for the development of novel treatments for anxiety and

other stress-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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